N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide features a fused benzothiophene-tetrahydrothiophene dioxide core, with a (2E)-3-(4-methoxyphenyl)propenoyl amide substituent.
Properties
Molecular Formula |
C24H28N2O5S2 |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C24H28N2O5S2/c1-15-3-9-19-20(13-15)32-24(22(19)23(28)25-17-11-12-33(29,30)14-17)26-21(27)10-6-16-4-7-18(31-2)8-5-16/h4-8,10,15,17H,3,9,11-14H2,1-2H3,(H,25,28)(H,26,27)/b10-6+ |
InChI Key |
VARCXTUXNZQUNA-UXBLZVDNSA-N |
Isomeric SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC3CCS(=O)(=O)C3)NC(=O)/C=C/C4=CC=C(C=C4)OC |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC3CCS(=O)(=O)C3)NC(=O)C=CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
Key Analog from :
- Compound: N-(1,1-Dioxidotetrahydro-3-thiophényl)-2-({(2E)-3-[4-(tert-butyl)phenyl]-2-propenoyl}amino)-4,5,6,7-tétrahydro-1-benzothiophène-3-carboxamide
- Differences: Substituent: 4-tert-butylphenyl vs. 4-methoxyphenyl in the target compound. The methoxy group in the target compound enhances solubility and electronic effects .
Analogs from :
- Compounds: 4-Aminotetrahydrothiophen-3-ol-1,1-dioxide derivatives.
- Differences: Substituents: Amino and hydroxyl groups on the tetrahydrothiophene ring vs. the carboxamide-linked benzothiophene in the target. The target’s benzothiophene core may improve aromatic stacking interactions .
Physicochemical Properties
Hydrogen-Bonding and Crystal Packing
Bioactivity Implications
- 4-Methoxyphenyl Group : Common in bioactive molecules (e.g., kinase inhibitors) for balancing solubility and target engagement. The tert-butyl analog () might favor hydrophobic binding pockets .
- Tetrahydrothiophene Dioxide : Similar to ’s derivatives, this moiety could interact with enzymes via sulfone-oxygen hydrogen bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
